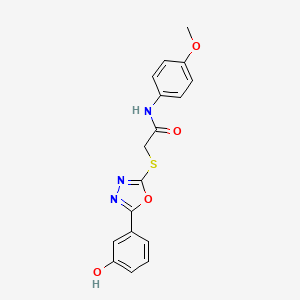![molecular formula C25H26N6 B11778245 3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile](/img/structure/B11778245.png)
3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile is a complex organic compound featuring multiple heterocyclic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of the cyclopentyl and nitrile groups. Common reagents used in these reactions include substituted hydrazines, aldehydes, and nitriles. The reaction conditions often involve the use of catalysts such as Rhodium (III) complexes and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .
Aplicaciones Científicas De Investigación
3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity .
Mecanismo De Acción
The mechanism of action of 3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopentyl-1H-pyrazol-5-ylboronic acid: This compound shares the pyrazole ring structure and cyclopentyl group but differs in the presence of a boronic acid moiety.
1,3,5-Trisubstituted-1H-pyrazoles: These compounds share the pyrazole ring structure and are known for their fluorescence properties.
1-(1H-Tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline: This compound features a similar heterocyclic structure and is studied for its antimicrobial activities.
Uniqueness
3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile is unique due to its combination of multiple heterocyclic rings and the presence of a nitrile group.
Propiedades
Fórmula molecular |
C25H26N6 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
3-[6-[5-(1-cyclopentylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridin-2-yl]pentanenitrile |
InChI |
InChI=1S/C25H26N6/c1-2-17(10-11-26)23-8-5-9-24(30-23)22-15-28-25-21(22)12-18(13-27-25)19-14-29-31(16-19)20-6-3-4-7-20/h5,8-9,12-17,20H,2-4,6-7,10H2,1H3,(H,27,28) |
Clave InChI |
XRNHJEZWHKVBBL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC#N)C1=CC=CC(=N1)C2=CNC3=C2C=C(C=N3)C4=CN(N=C4)C5CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



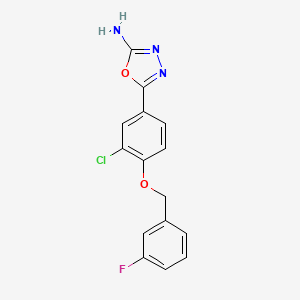
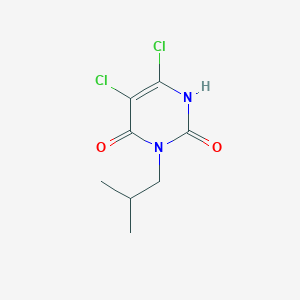
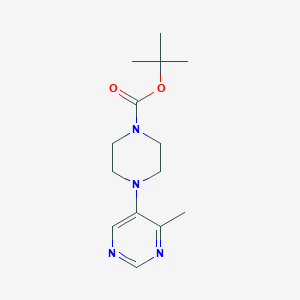
![2-(Prop-2-yn-1-yl)-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11778182.png)
![Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B11778190.png)

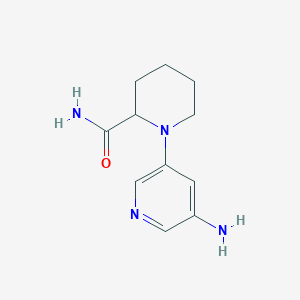
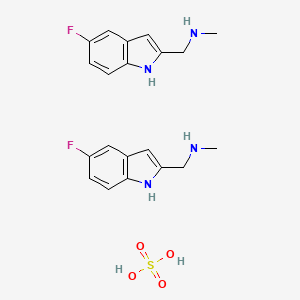
![2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine](/img/structure/B11778209.png)

![tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate](/img/structure/B11778222.png)
